molecular formula C10H15N3O3 B1386757 tert-Butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate CAS No. 874476-55-8

tert-Butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate

Cat. No.: B1386757
CAS No.: 874476-55-8
M. Wt: 225.24 g/mol
InChI Key: VLZKMTFRXYTMGF-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

tert-Butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate represents a well-defined organic compound with established chemical identity parameters. The compound is officially registered under Chemical Abstracts Service number 874476-55-8, providing a unique identifier for this specific molecular structure. The molecular formula C10H15N3O3 indicates the presence of ten carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 225.25 grams per mole according to commercial suppliers. The International Union of Pure and Applied Chemistry name for this compound is tert-butyl N-[5-(hydroxymethyl)pyrazin-2-yl]carbamate, which precisely describes the structural arrangement of functional groups within the molecule.

The compound exists under several systematic and trivial names that reflect different aspects of its chemical structure and synthetic origin. Alternative nomenclature includes "2-Amino-5-(hydroxymethyl)pyrazine, 2-BOC protected," which emphasizes its role as a protected derivative of the parent amino compound. The term "BOC protected" refers to the tert-butoxycarbonyl protecting group, a standard designation in organic synthesis for amino group protection strategies. The Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)NC1=CN=C(CO)C=N1 provides a linear notation that captures the complete molecular connectivity. The compound also carries the MDL number MFCD09952117, which serves as an additional database identifier for chemical information systems.

Commercial chemical suppliers have assigned various catalog numbers and product codes to facilitate ordering and inventory management. The compound appears in multiple chemical databases including PubChem with the identifier CID 44118841, establishing its presence in major chemical information repositories. The InChI representation InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)13-8-5-11-7(6-14)4-12-8/h4-5,14H,6H2,1-3H3,(H,12,13,15) provides a standardized method for representing the molecular structure that enables computer-readable chemical identification.

Historical Context of Pyrazine Derivatives

The development of pyrazine chemistry traces its origins to the mid-nineteenth century when Laurent achieved the first recorded synthesis of a pyrazine compound in 1855. This pioneering work involved the preparation of tetraphenylpyrazine through dry distillation of alpha-phenyl-alpha-(benzylideneamino)acetonitrile, a compound Laurent called "amarone". The early nomenclature for pyrazine derivatives reflects the evolving understanding of these heterocyclic systems, with various researchers assigning different names to simple pyrazine compounds before standardized chemical nomenclature was established.

Historical development of pyrazine chemistry continued through the work of Erdmann, who prepared tetraphenylpyrazine from the reaction of ammonia on benzoin and designated it "benzoinimide". The systematic study of pyrazine derivatives expanded significantly in the 1870s with contributions from Staedel and Rugheimer, who in 1876 synthesized 2,5-diphenylpyrazine through the action of ammonia on omega-chloroacetophenone. These researchers initially proposed structural formulations that were later refined as understanding of heterocyclic chemistry advanced.

The late nineteenth century witnessed important contributions from Victor Meyer's laboratory at Zurich, where researchers including Gutknecht examined the reduction of diacetyl monoxime derivatives to produce alkylpyrazines. This period established fundamental synthetic approaches that would later influence the development of more complex pyrazine derivatives, including those incorporating protective group strategies. The work of Treadwell and Meyer in proposing molecular weight determinations and structural assignments laid groundwork for understanding pyrazine chemistry that would prove essential for later developments in the field.

Modern pyrazine chemistry has evolved to encompass sophisticated synthetic methodologies that enable the preparation of highly functionalized derivatives. The development of protective group strategies, particularly the use of tert-butoxycarbonyl groups for amino protection, represents a significant advancement that allows chemists to manipulate pyrazine derivatives with multiple functional groups. Contemporary research has demonstrated that pyrazine derivatives serve as important flavor and aroma compounds in baked and roasted goods, while also finding applications in pharmaceutical chemistry where their heterocyclic nature provides unique biological activity profiles.

Significance in Heterocyclic Chemistry

Pyrazine belongs to the diazine family of heterocyclic compounds, characterized by a six-membered aromatic ring containing two nitrogen atoms in the 1,4-positions. This structural arrangement imparts distinctive chemical properties that differentiate pyrazines from other nitrogen-containing heterocycles such as pyridine, pyridazine, and pyrimidine. Research has established that pyrazine exhibits lower basicity compared to these related heterocycles, a property that influences its reactivity patterns and synthetic utility. The symmetrical nature of the pyrazine ring, with point group D2h symmetry, provides unique opportunities for substitution reactions and functional group transformations.

The incorporation of hydroxymethyl substituents at the 5-position of the pyrazine ring represents a significant structural modification that enhances the synthetic versatility of these compounds. Hydroxymethyl groups serve as reactive handles for further chemical transformation, enabling the construction of more complex molecular architectures through standard organic reactions such as oxidation, substitution, and coupling processes. The presence of both the pyrazine heterocycle and the hydroxymethyl functionality creates a bifunctional system that can participate in diverse chemical reactions while maintaining the aromatic character of the heterocyclic core.

The significance of pyrazine derivatives in heterocyclic chemistry extends beyond their fundamental structural properties to encompass their role as synthetic intermediates and bioactive compounds. Research has demonstrated that tetramethylpyrazine, also known as ligustrazine, exhibits biological activity including the ability to scavenge superoxide anions and decrease nitric oxide production in human granulocytes. These findings highlight the potential for pyrazine derivatives to serve as lead compounds in medicinal chemistry applications, where their heterocyclic framework provides a foundation for drug discovery efforts.

Contemporary heterocyclic chemistry recognizes pyrazine derivatives as valuable building blocks for the synthesis of more complex polycyclic systems. The ability to introduce various substituents at different positions of the pyrazine ring enables chemists to fine-tune the electronic and steric properties of these compounds for specific applications. The development of efficient synthetic methods for functionalizing pyrazine derivatives has become an active area of research, with particular emphasis on developing environmentally friendly and economically viable approaches for large-scale preparation.

Position in the Carbamate Family of Compounds

Carbamates constitute an important class of organic compounds characterized by the general formula R2NC(O)OR, featuring a nitrogen-carbon-oxygen linkage that formally derives from carbamic acid. The structural framework >N−C(=O)−O− defines the carbamate functional group, which serves as both a reactive center and a protecting group in organic synthesis. The carbamate family encompasses a diverse range of compounds including organic esters, salts, and polymeric materials, with each subclass exhibiting distinct chemical and physical properties that determine their applications in various fields.

tert-Butyl carbamates represent a particularly important subset of carbamate compounds due to their widespread use as amino-protecting groups in organic synthesis. The tert-butoxycarbonyl (BOC) protecting group has become a standard tool for temporarily masking amino functionality during multi-step synthetic sequences. The popularity of BOC protection stems from the mild conditions required for both installation and removal of the protecting group, combined with the stability of the protected amine under a wide range of reaction conditions. Research has established that BOC-protected amines remain stable under basic conditions while being readily cleaved under acidic conditions, providing chemists with predictable and reliable protective group chemistry.

The incorporation of BOC protection in pyrazine derivatives, as exemplified by this compound, demonstrates the compatibility of carbamate chemistry with heterocyclic systems. This compatibility enables the synthesis of complex molecules where multiple functional groups require orthogonal protection strategies. The presence of both the pyrazine heterocycle and the carbamate protecting group creates opportunities for selective functionalization reactions that would be difficult or impossible to achieve with unprotected systems.

Within the broader carbamate family, compounds containing heterocyclic substituents occupy a specialized niche that bridges traditional protecting group chemistry with heterocyclic synthesis. The combination of carbamate functionality with pyrazine heterocycles creates molecules that exhibit the protective properties of carbamates while retaining the electronic characteristics of the aromatic heterocycle. This dual functionality positions such compounds as valuable intermediates for the synthesis of biologically active molecules where both the heterocyclic core and the amino functionality contribute to the desired pharmacological properties.

The relationship between carbamates and polyurethane chemistry provides additional context for understanding the significance of these compounds in materials science applications. Polymers incorporating carbamate-like linkages (−NH−C(=O)−O−) form the backbone of polyurethane materials, which represent an important family of plastics with diverse industrial applications. While this compound functions primarily as a synthetic intermediate rather than a polymerization monomer, its structural features demonstrate the versatility of carbamate chemistry across different molecular weight ranges and application domains.

Table 1: Chemical Properties and Identifiers

Property Value Source
CAS Number 874476-55-8
Molecular Formula C10H15N3O3
Molecular Weight 225.25 g/mol
PubChem CID 44118841
MDL Number MFCD09952117
SMILES CC(C)(C)OC(=O)NC1=CN=C(CO)C=N1
InChIKey VLZKMTFRXYTMGF-UHFFFAOYSA-N
Purity (Commercial) 95.00%

Table 2: Historical Milestones in Pyrazine Chemistry

Year Researcher Achievement Compound
1855 Laurent First pyrazine synthesis Tetraphenylpyrazine
1876 Staedel and Rugheimer Synthesis method development 2,5-Diphenylpyrazine
1879 Gutknecht Alkylpyrazine synthesis Various alkylpyrazines
1881 Jähnhard Alternative synthesis route 2,5-Dimethylpyrazine
1887 Mason and Wolff Nomenclature standardization Pyrazine naming

Properties

IUPAC Name

tert-butyl N-[5-(hydroxymethyl)pyrazin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)13-8-5-11-7(6-14)4-12-8/h4-5,14H,6H2,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZKMTFRXYTMGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(N=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657017
Record name tert-Butyl [5-(hydroxymethyl)pyrazin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874476-55-8
Record name tert-Butyl [5-(hydroxymethyl)pyrazin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Approach to Pyrazine Derivatives

  • Pyrazine Ring Formation : Pyrazines can be synthesized through various methods, including condensation reactions between diamines and dicarbonyl compounds.

  • Introduction of Functional Groups : Once the pyrazine ring is formed, functional groups such as methyl or hydroxymethyl can be introduced through specific reactions like alkylation or hydroxymethylation.

  • Protection with Tert-Butyl Carbamate : The introduction of a tert-butyl carbamate group typically involves reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

Analysis of Reaction Conditions

Reaction Step Conditions Yield
Introduction of Methyl Group Alkylation conditions (e.g., alkyl halide, base) Variable
Oxidation to Hydroxymethyl Oxidizing agents (e.g., SeO2, KMnO4) Variable
Protection with Tert-Butyl Carbamate Boc2O, base (e.g., Et3N), solvent (e.g., CH2Cl2) Typically high

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Chemistry

  • Building Block for Synthesis: tert-Butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate serves as a versatile intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as amination, esterification, and coupling with other organic moieties.
  • Yield Efficiency: Reactions using this compound often yield products with efficiencies ranging from 60% to 80%, as confirmed by NMR and chromatography analyses.

Biochemistry

  • Biochemical Probes: The compound is being investigated for its ability to interact with specific enzymes and proteins, making it a potential biochemical probe for studying enzyme mechanisms and cellular processes.
  • Mechanism of Action: Its interaction with molecular targets can modulate enzyme activity, influencing cellular signaling pathways and biochemical processes.

Pharmaceutical Development

  • Drug Synthesis: It is utilized in the later stages of drug synthesis to introduce tert-butyl carbamate protecting groups, which are crucial for the stability of reactive intermediates during pharmaceutical development.
  • Therapeutic Potential: Ongoing research explores its therapeutic effects in targeting specific molecular pathways, contributing to the development of new drugs.

Polymer Chemistry

  • Material Development: The compound is employed in creating new materials with unique properties. It can be grafted onto polymer chains using free radical reactions or through the opening of polymer epoxide rings.
  • Nanoparticle Modification: Modified nanoparticles using this compound exhibit improved solubility in aqueous solutions and reduced cytotoxicity, enhancing their applicability in biomedical fields.

Agrochemical Applications

  • Pesticide Development: this compound is incorporated into pesticide formulations to enhance their efficacy against specific pests while adhering to green chemistry principles to minimize environmental impact.

Food Safety Analysis

  • Analytical Chemistry: The compound acts as a derivatizing agent in chromatographic methods for detecting trace levels of harmful substances in food products, ensuring food safety at levels as low as parts per billion.

Mechanism of Action

The mechanism of action of tert-Butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Pyrimidine-Based Analogs
  • Compound : tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate
    • Molecular Formula : C₁₁H₁₆FN₃O₃
    • Molecular Weight : 257.26 g/mol
    • Key Differences : Pyrimidine core (vs. pyrazine), with fluoro, hydroxy, and methyl substituents.
    • Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
    • Applications : Laboratory chemical with restricted handling due to toxicity.
Pyridine-Based Analogs
  • Compound : tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate
    • Key Differences : Pyridine core with hydroxy and methoxy groups.
    • Applications : Intermediate for drug discovery; methoxy group improves metabolic stability .

Substituent Variations on Pyrazine

Bromo-Substituted Analog
  • Compound : tert-Butyl (5-bromopyrazin-2-yl)carbamate
    • Molecular Formula : C₉H₁₂BrN₃O₂
    • Molecular Weight : 274.11 g/mol
    • Key Differences : Bromine at position 5 (vs. hydroxymethyl).
    • Hazards : Harmful if swallowed (H302), skin/eye irritation (H315, H319) .
    • Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s leaving-group capability.
Cyano-Containing Analog
  • Compound: tert-Butyl (3-(2-(5-((5-cyanopyrazin-2-yl)amino)-1H-pyrazol-3-yl)-5-fluoro-3-methoxyphenoxy)propyl)carbamate Key Differences: Incorporates cyanopyrazine and pyrazole moieties. Applications: Potential kinase inhibitor; cyano group enhances electrophilicity for target binding .

Complex Pharmaceutical Intermediates

Imidazopyrazine Derivatives
  • Compound: tert-Butyl (R)-(3-cyano-6-(2-fluoro-5-(5-methoxypyrazine-2-carboxamido)phenyl)-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-8-yl)carbamate Molecular Weight: 521.2 g/mol Key Features: Imidazopyrazine core with fluorophenyl and methoxypyrazine groups. Applications: Intermediate in kinase inhibitor synthesis; high molecular weight impacts solubility .
Pyrrolopyridine Derivatives
  • Compound : tert-Butyl benzyl(4-((5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)(hydroxy)methyl)bicyclo[2.2.2]octan-1-yl)carbamate
    • Key Features : Pyrrolopyridine core with bicyclooctane and triisopropylsilyl groups.
    • Applications : Lipophilic intermediate for antiviral or anticancer agents .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Applications Hazards
tert-Butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate Pyrazine Hydroxymethyl ~225.24 Industrial intermediate Not specified
tert-Butyl (5-bromopyrazin-2-yl)carbamate Pyrazine Bromo 274.11 Cross-coupling reactions H302, H315, H319
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Pyrimidine Fluoro, hydroxy, methyl 257.26 Laboratory chemical H302, H315, H335
tert-Butyl (R)-(3-cyano-6-...imidazo[1,2-a]pyrazin-8-yl)carbamate Imidazopyrazine Cyano, fluoro, methoxypyrazine 521.2 Kinase inhibitor intermediate Not specified
tert-Butyl benzyl(...pyrrolo[2,3-b]pyridin-4-yl)carbamate Pyrrolopyridine Chloro, triisopropylsilyl Not available Antiviral/anticancer research Not specified

Key Research Findings

  • Reactivity : The hydroxymethyl group in the target compound facilitates oxidation to carboxylic acids or ether formation, while bromo analogs are more reactive in cross-couplings .
  • Toxicity : Fluorinated and brominated analogs exhibit higher acute toxicity compared to hydroxymethyl derivatives, necessitating stringent safety protocols .
  • Drug-Likeness : Complex intermediates (e.g., imidazopyrazines) with molecular weights >500 face challenges in solubility and bioavailability, limiting their direct therapeutic use .

Biological Activity

tert-Butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate is an organic compound with the molecular formula C11H16N2O3. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a biochemical probe and in therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC11H16N2O3
Molecular Weight224.26 g/mol
IUPAC NameThis compound
SMILESCC(C)(C)OC(=O)N1=C(N=C(C=C1)C(CO)=O)C(=O)N2C=NC=N2

The biological activity of this compound primarily stems from its interaction with specific enzymes and receptors. The compound can modulate the activity of these targets through:

  • Binding to Active Sites : It can bind to the active sites of enzymes, influencing their catalytic activity.
  • Altering Conformation : By changing the conformation of target proteins, it can affect cellular signaling pathways.

These interactions may lead to significant biochemical changes within cells, impacting processes such as cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • In vitro studies have shown that derivatives of this compound can suppress tumor growth in various cancer cell lines, including H1975 and PC9. A notable study reported a dose-dependent reduction in tumor volume without significant side effects in animal models, highlighting its potential as an anticancer agent .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. It demonstrated significant antibacterial activity against resistant strains, indicating its potential as a novel antibacterial agent .
  • Drug Resistance Reversal :
    • Related compounds have shown promise in reversing multidrug resistance in cancer cells by inhibiting P-glycoprotein, which enhances the effectiveness of chemotherapeutics like paclitaxel .

Case Study 1: Anticancer Efficacy

A study involving the treatment of H1975 and PC9 cell lines with this compound derivatives revealed:

  • Findings : Significant suppression of tumor growth was observed with minimal side effects.
  • Implication : The compound shows promise as a therapeutic option for cancer treatment.

Case Study 2: Antimicrobial Activity

Research on the antimicrobial properties of this compound indicated:

  • Results : Effective against drug-resistant strains such as MRSA and VRE at low concentrations.
  • Mechanism : The antibacterial action is attributed to membrane depolarization, disrupting bacterial cell integrity .

Comparison with Similar Compounds

The unique pyrazine ring structure of this compound differentiates it from similar compounds like pyridine or thiazole derivatives. This structural distinction influences its reactivity and biological activity profiles.

Compound NameStructure CharacteristicsUnique Features
tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamatePyridine ring instead of pyrazineDifferent biological activity profiles
2-Amino-pyrazineBasic structure without hydroxymethylSimpler structure; potential for different reactivity

Q & A

Q. What are the key considerations for synthesizing tert-butyl carbamate derivatives with pyrazine scaffolds?

Synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) under inert atmospheres, as demonstrated in multi-step protocols for structurally similar compounds . Critical steps include:

  • Catalyst selection : Pd₂(dba)₃ with BINAP as a ligand for efficient coupling .
  • Solvent optimization : Toluene or THF for solubility and reaction efficiency .
  • Purification : Column chromatography using gradients of ethyl acetate/hexane to isolate intermediates .

Q. How should researchers handle stability and storage of tert-butyl carbamate derivatives containing hydroxymethyl groups?

  • Stability : Avoid prolonged exposure to moisture or acidic conditions due to potential cleavage of the carbamate group .
  • Storage : Store under inert gas (N₂ or Ar) at –20°C in sealed, desiccated containers to prevent hydrolysis .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and carbamate integrity (e.g., tert-butyl group at δ ~1.36 ppm) .
  • Mass spectrometry (ESI+) : Verify molecular weight (e.g., m/z 542 [M + H]⁺ for intermediates) .
  • HPLC : Monitor purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers address contradictory spectral data during structural elucidation?

  • Case example : Discrepancies in NMR peaks may arise from rotamers or residual solvents. Use deuterated solvents (e.g., CDCl₃) and variable-temperature NMR to resolve dynamic effects .
  • Cross-validation : Compare experimental data with computational predictions (DFT-optimized structures) or crystallographic data from related compounds .

Q. What strategies optimize the reduction of nitro groups in pyrazine-carbamate intermediates without over-reduction?

  • Catalytic transfer hydrogenation : Use Fe powder with NH₄Cl in ethanol for selective nitro-to-amine conversion, avoiding side reactions at the hydroxymethyl group .
  • Monitoring : TLC (silica, UV detection) to track reaction progress and prevent over-reduction .

Q. How can researchers mitigate hazards during large-scale synthesis of hydroxymethyl-containing carbamates?

  • Exposure control : Use fume hoods with HEPA filters to minimize inhalation of aerosols .
  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats to prevent skin/eye contact .
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous waste disposal .

Methodological Challenges and Solutions

Q. Why do certain coupling reactions fail with pyrazine-hydroxymethyl substrates, and how can this be resolved?

  • Steric hindrance : The hydroxymethyl group may impede catalyst access. Use bulkier ligands (e.g., XPhos) or elevated temperatures (80–100°C) to enhance reactivity .
  • Competing side reactions : Protect the hydroxymethyl group as a TBS ether prior to coupling, then deprotect with TBAF .

Q. How to resolve low yields in carbamate deprotection steps?

  • Acidic conditions : Treat with HCl/MeOH (4 M) at 0°C to cleave tert-butyl groups while preserving hydroxymethyl functionality .
  • Workup : Neutralize with K₂CO₃ and extract with DCM to isolate the free amine .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate
Reactant of Route 2
tert-Butyl (5-(hydroxymethyl)pyrazin-2-yl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.